

2,6-Difluoropyridine-3-boronic acid hydrate chemical properties

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Compound of Interest

Compound Name: 2,6-Difluoropyridine-3-boronic acid
hydrate

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An In-Depth Technical Guide to **2,6-Difluoropyridine-3-boronic acid hydrate**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and handling of **2,6-Difluoropyridine-3-boronic acid hydrate**. This versatile building block is of significant interest in modern synthetic and medicinal chemistry, primarily due to the unique combination of a difluorinated pyridine ring and a reactive boronic acid moiety.

Core Chemical Identity and Physicochemical Properties

2,6-Difluoropyridine-3-boronic acid and its hydrate form are fluorine-containing substituted pyridine boronic acid derivatives.^{[1][2]} The presence of fluorine atoms is particularly notable; as the atomic radius of fluorine is close to that of hydrogen, its substitution does not cause significant steric changes in the molecule's configuration.^{[1][2]} However, fluorine's strong electron-withdrawing nature can profoundly alter the electronic properties of the parent molecule.^[2]

This compound is recognized by several synonyms, including (2,6-difluoro-3-pyridinyl)boronic acid and 2,6-difluoropyridin-3-ylboronic acid.^{[3][4][5][6]} It is crucial to distinguish between the

anhydrous form and the more commonly supplied hydrate form.

Property	Data	Source(s)
Chemical Name	2,6-Difluoropyridine-3-boronic acid hydrate	[7][8]
CAS Number	1072952-27-2 (Hydrate)	[7][8]
136466-94-9 (Anhydrous)	[1][2][3][4][5][9][10]	
Molecular Formula	C ₅ H ₆ BF ₂ NO ₃ (Hydrate)	[8][11]
C ₅ H ₄ BF ₂ NO ₂ (Anhydrous)	[2][4][5][9][10]	
Molecular Weight	176.91 g/mol (Hydrate)	[7][8]
158.90 g/mol (Anhydrous)	[3][4][5][9]	
Appearance	White to light yellow powder or crystal	[2][3][10]
Melting Point	168 °C (Anhydrous)	[2][4]
Solubility	Soluble in water	[2]
Storage Conditions	Refrigerator, 2-8°C, under inert atmosphere	[2][3][8]

Significance in Medicinal Chemistry and Drug Discovery

The utility of **2,6-Difluoropyridine-3-boronic acid hydrate** in research and development stems from two key structural features: the difluoropyridine scaffold and the boronic acid functional group.

- The Difluoropyridine Scaffold: Pyridine-based rings are among the most prevalent heterocycles in drug design, forming the core of numerous FDA-approved pharmaceuticals. [12] The introduction of fluorine atoms onto this scaffold offers distinct advantages:

- Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
- Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.
- Modulated Physicochemical Properties: Fluorination can alter a molecule's pKa, lipophilicity, and membrane permeability, providing a tool to fine-tune its pharmacokinetic profile.
- The Boronic Acid Moiety: Boronic acids are exceptionally versatile intermediates in synthetic chemistry.^[13] They are stable, generally exhibit low toxicity, and are key reagents in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[13][14]} This allows for the efficient and modular construction of complex biaryl and heterobiaryl structures, which are common motifs in biologically active compounds.^[14] The use of this reagent is a cornerstone of building block-based synthesis for creating libraries of novel compounds for drug screening.^[13]

Caption: Relationship between structural features and applications.

Reactivity and Synthetic Applications Synthesis

The synthesis of 2,6-difluoropyridine-3-boronic acid typically involves the lithiation of 2,6-difluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching with a borate ester such as trimethyl borate.^[1] This is a standard and well-documented method for introducing a boronic acid group onto an aromatic ring.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds. This reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction is prized for its functional group tolerance, mild conditions, and the low toxicity of its boron-containing byproducts.^{[13][14]}

The pyridine nitrogen can sometimes interfere with the palladium catalyst (the "2-pyridyl problem"), but significant progress has been made in developing robust catalyst systems that overcome this challenge, enabling the efficient coupling of heteroarylboronic acids.[14][15]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for coupling **2,6-Difluoropyridine-3-boronic acid hydrate** with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To synthesize a 3-aryl-2,6-difluoropyridine derivative.

Materials:

- **2,6-Difluoropyridine-3-boronic acid hydrate** (1.0 eq)
- Aryl Bromide (1.1 eq)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
- Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 eq)
- Solvent (e.g., Dioxane/Water mixture, Toluene, or DME)
- Inert gas (Nitrogen or Argon)

Methodology:

- Reagent Preparation: To a flame-dried reaction vessel, add **2,6-Difluoropyridine-3-boronic acid hydrate**, the chosen aryl bromide, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add the degassed solvent mixture via syringe.[15] A common choice is a mixture of an organic solvent like dioxane with water (e.g., 4:1 ratio).

- Reaction Execution: Heat the mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[15][16]
- Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[15]
 - Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), and filter.[15]
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-2,6-difluoropyridine.[15]



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Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the reagent.

Safety Information:

- Hazard Statements: The anhydrous form is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

- Signal Word: Warning[3]
- Precautionary Statements:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[17] Wash hands and any exposed skin thoroughly after handling.[17] Use only in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[17]
- Response: In case of contact with eyes, rinse cautiously with water for several minutes. [17] If inhaled, remove the person to fresh air.[17] If skin irritation occurs, get medical advice.[17] If swallowed, call a poison center or doctor.[17]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[17]

Handling and Storage:

- Storage: Store in a tightly closed container in a refrigerator (2-8°C) or freezer (-20°C) under an inert atmosphere.[2][5][8]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]
- Stability: The compound is generally stable under recommended storage conditions.[17]

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